(3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H24N2O5S and its molecular weight is 464.54. The purity is usually 95%.
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Scientific Research Applications
Research Applications of Related Compounds
Chemical Synthesis and Modification : The study by Knollmüller (1971) discusses the synthesis and potential reactions of cyclic and bicyclic sulfamides, including derivatives of benzothiadiazin dioxides. These compounds can serve as intermediates in the synthesis of various heterocyclic compounds, indicating a pathway for the chemical modification and potential application of similar structures in material science and pharmaceutical development (Knollmüller, 1971).
Multicomponent Synthesis : Lega et al. (2016) explored the multicomponent synthesis of pyranes derived from benzothiazin dioxides, showcasing the compound's utility in creating complex organic structures. This method's versatility could be applied in designing novel compounds with the target structure for applications in drug discovery and organic materials (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Catalysis and Chemical Transformations : The research by Inokuma et al. (2011) on hydrogen-bond donor catalysts incorporating benzothiadiazine skeletons highlights the potential for using related compounds in asymmetric organocatalysis. This application is crucial for developing enantioselective synthesis methods in pharmaceuticals and fine chemicals (Inokuma, Furukawa, Uno, Suzuki, Yoshida, Yano, Matsuzaki, & Takemoto, 2011).
Antioxidant and Biological Activity : The study on the antioxidant ability of triazole derivatives containing dimethoxyphenol by Hussain (2016) suggests that structurally similar compounds could exhibit significant biological activities, including antioxidant properties. This application is relevant for developing new therapeutic agents with antioxidant capabilities (Hussain, 2016).
Heterocyclic Chemistry : The synthesis of N-substituted benzothiazin dioxides, as discussed by Catsoulacos (1971), opens up possibilities for creating a wide range of heterocyclic compounds. These compounds have diverse applications in drug development, agrochemicals, and dyes (Catsoulacos, 1971).
Properties
IUPAC Name |
(3E)-3-[(3,5-dimethoxyanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-17-7-6-8-18(11-17)16-27-23-10-5-4-9-22(23)25(28)24(33(27,29)30)15-26-19-12-20(31-2)14-21(13-19)32-3/h4-15,26H,16H2,1-3H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGASBPFOXGKYMF-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=CC(=C4)OC)OC)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=CC(=C4)OC)OC)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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